H-Leu-Lys-Leu-Leu-Lys-Lys-Leu-Leu-Lys-Lys-Leu-Leu-Lys-Leu-Leu-NH2
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Overview
Description
The compound H-Leu-Lys-Leu-Leu-Lys-Lys-Leu-Leu-Lys-Lys-Leu-Leu-Lys-Leu-Leu-NH2 is a peptide composed of a sequence of amino acids: leucine (Leu) and lysine (Lys). Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biotechnology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Leu-Lys-Leu-Leu-Lys-Lys-Leu-Leu-Lys-Lys-Leu-Leu-Lys-Leu-Leu-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of peptides like This compound may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides can be oxidized, especially at methionine and cysteine residues.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Amino acid residues in peptides can be substituted with other residues to modify their properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Site-directed mutagenesis or chemical modification techniques are employed.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Scientific Research Applications
H-Leu-Lys-Leu-Leu-Lys-Lys-Leu-Leu-Lys-Lys-Leu-Leu-Lys-Leu-Leu-NH2: has several applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular processes and interactions with other biomolecules.
Medicine: Potential therapeutic applications, including drug delivery and as a component of peptide-based vaccines.
Industry: Utilized in the development of peptide-based materials and as a tool in biotechnology research.
Mechanism of Action
The mechanism of action of H-Leu-Lys-Leu-Leu-Lys-Lys-Leu-Leu-Lys-Lys-Leu-Leu-Lys-Leu-Leu-NH2 involves its interaction with cellular membranes and other biomolecules. Peptides like this one can penetrate cell membranes, facilitating the delivery of therapeutic agents or acting as signaling molecules. The specific molecular targets and pathways depend on the peptide’s sequence and structure.
Comparison with Similar Compounds
Similar Compounds
H-Leu-Leu-Lys-Leu-Leu-Lys-Leu-Leu-Lys-Leu-Leu-Lys-Leu-Leu-NH2: A similar peptide with a slightly different sequence.
H-Lys-Leu-Leu-Lys-Leu-Leu-Lys-Leu-Leu-Lys-Leu-Leu-Lys-Leu-Leu-NH2: Another variant with a different arrangement of lysine and leucine residues.
Uniqueness
H-Leu-Lys-Leu-Leu-Lys-Lys-Leu-Leu-Lys-Lys-Leu-Leu-Lys-Leu-Leu-NH2: is unique due to its specific sequence, which influences its biological activity and interactions. The presence of multiple lysine residues may enhance its ability to interact with negatively charged cellular components, making it a valuable tool in research and therapeutic applications.
Properties
Molecular Formula |
C90H174N22O15 |
---|---|
Molecular Weight |
1804.5 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]hexanamide |
InChI |
InChI=1S/C90H174N22O15/c1-52(2)43-61(97)77(114)99-62(31-19-25-37-91)80(117)107-73(49-58(13)14)88(125)110-69(45-54(5)6)84(121)102-63(32-20-26-38-92)78(115)100-65(34-22-28-40-94)81(118)108-74(50-59(15)16)89(126)111-70(46-55(7)8)85(122)103-64(33-21-27-39-93)79(116)101-66(35-23-29-41-95)82(119)109-75(51-60(17)18)90(127)112-71(47-56(9)10)86(123)104-67(36-24-30-42-96)83(120)106-72(48-57(11)12)87(124)105-68(76(98)113)44-53(3)4/h52-75H,19-51,91-97H2,1-18H3,(H2,98,113)(H,99,114)(H,100,115)(H,101,116)(H,102,121)(H,103,122)(H,104,123)(H,105,124)(H,106,120)(H,107,117)(H,108,118)(H,109,119)(H,110,125)(H,111,126)(H,112,127)/t61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-/m0/s1 |
InChI Key |
MGRVUOHLBGAMAI-DMRUZIJISA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)N |
Origin of Product |
United States |
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